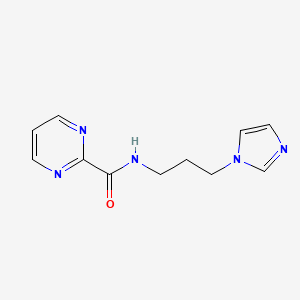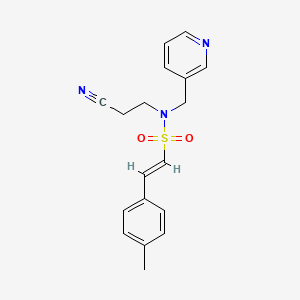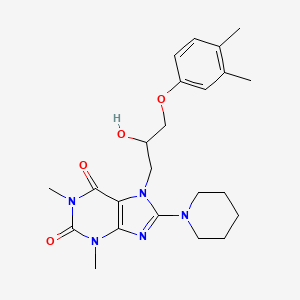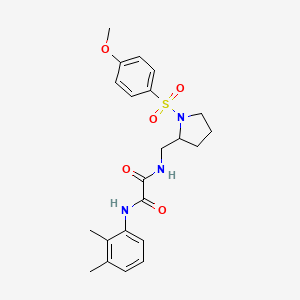
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea” is a complex organic molecule. It contains a cyclohexyl group, which is a cyclic structure of six carbon atoms . It also has a urea group (-NH-CO-NH2), a hydroxy group (-OH), a methyl group (-CH3), and a methylthio group (-SCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl ring could adopt a chair conformation, which is the most stable form for cyclohexane . The presence of the urea, hydroxy, methyl, and methylthio groups would also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The hydroxy group could potentially be involved in acid-base reactions. The urea group could participate in condensation or hydrolysis reactions. The methylthio group could undergo oxidation or substitution reactions .科学的研究の応用
Cyclohexane Ring Structure and Hydrogen Bonding in Nitrogen-Containing Analogues Research on nitrogen-containing analogues of chorismic acid revealed that cyclohexane rings maintain a regular chair form. The urethane side chains adopt a trans-trans conformation, often observed in urethanes with a secondary N atom. This study contributes to understanding the structural aspects and hydrogen bonding properties of urea derivatives (Mackay, Mcleish, & Campbell, 1994).
Catalysis and Synthesis Methods
Catalytic Synthesis of Substituted Ureas from CO2 and Amines A basic ionic liquid was utilized as a catalyst for synthesizing disubstituted ureas from amines and CO2. The study explored various factors affecting the yields, such as reaction time, temperature, and solvent, shedding light on an environmentally friendly synthesis route for urea derivatives (Jiang, Ma, Zhou, Liang, Zhang, & Han, 2008).
Synthesis of Urea Derivatives under Solvent-Free Conditions This research achieved the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives catalyzed by urea. The solvent-free method under ultrasound presents environmental advantages and simplicity in the synthesis process, contributing to the field of green chemistry (Li, Li, Song, & Chen, 2012).
Hydrogen Bonding and Conformational Studies
Infrared Spectroscopic Study on Conformation of Alkylaryl Ureas The conformation of a series of alkylaryl ureas was studied using infrared spectroscopy. The results indicate a Z,Z-conformation and the presence of an intramolecular hydrogen bond, contributing to the understanding of the structural dynamics of urea derivatives (Galabov, Kalcheva, & Hadjieva, 1987).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. If it’s similar to other urea derivatives, it could potentially cause irritation if it comes into contact with the skin or eyes .
将来の方向性
特性
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h11,17H,3-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPVSIZGJFSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2650989.png)
![4-(3-Amino-2-imidazo[1,2-a]pyridinyl)-2-methoxyphenol](/img/structure/B2650993.png)
![tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B2650994.png)
![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)


![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)
![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)
